molecular formula C23H49ClN2O B1274166 N-(3-(Dimethylamino)propyl)stearamide monohydrochloride CAS No. 83607-13-0

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride

Cat. No.: B1274166
CAS No.: 83607-13-0
M. Wt: 405.1 g/mol
InChI Key: LVXUNJWLKCUTNF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is systematically named N-[3-(dimethylamino)propyl]octadecanamide hydrochloride under IUPAC guidelines. This nomenclature reflects its structure: an octadecanamide (stearamide) group bonded to a 3-(dimethylamino)propyl chain, with a hydrochloride counterion.

The compound’s CAS Registry Number is 83607-13-0 , uniquely identifying it in chemical databases. Its molecular formula is C23H49ClN2O , with a molecular weight of 405.10 g/mol .

Property Value Source
IUPAC Name N-[3-(dimethylamino)propyl]octadecanamide hydrochloride
CAS Number 83607-13-0
Molecular Formula C23H49ClN2O
Molecular Weight 405.10 g/mol

The structural backbone derives from stearic acid (octadecanoic acid), with the amide linkage and dimethylamino group critical to its functionality.

Structural Relationship to Stearamidopropyl Dimethylamine Derivatives

This compound is the hydrochloride salt of stearamidopropyl dimethylamine (CAS 7651-02-7). The parent compound, stearamidopropyl dimethylamine, is a tertiary amine that undergoes protonation with hydrochloric acid to form the monohydrochloride derivative. This modification enhances water solubility and stability in formulations.

Key structural derivatives include:

  • Stearamidopropyl dimethylamine monoacetate (CAS 13282-70-7): Formed via acetic acid neutralization.
  • Stearamidopropyl dimethylamine phosphate (CAS 83721-43-1): A phosphate salt variant.
Derivative CAS Number Counterion
Parent compound 7651-02-7 None
Monohydrochloride 83607-13-0 HCl
Monoacetate 13282-70-7 CH3COOH
Phosphate 83721-43-1 H3PO4

These derivatives share the same amidoamine backbone but differ in counterions, which modulate solubility and application-specific performance.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H48N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;/h4-22H2,1-3H3,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUNJWLKCUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003598
Record name N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83607-13-0
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
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Record name N-(3-(Dimethylamino)propyl)stearamide monohydrochloride
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Record name N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1)
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Record name N-[3-(dimethylamino)propyl]stearamide monohydrochloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

Stearic acid chloride reacts with 3-(dimethylamino)propylamine in a 1:1.2 molar ratio to ensure complete conversion of the amine. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{C}{17}\text{H}{35}\text{COCl} + \text{H}2\text{N(CH}2\text{)}3\text{N(CH}3\text{)}2 \rightarrow \text{C}{17}\text{H}{35}\text{CONH(CH}2\text{)}3\text{N(CH}3\text{)}_2 + \text{HCl}
$$
The liberated HCl is subsequently quenched with aqueous NaOH, and the free base is converted to the monohydrochloride salt by adding concentrated HCl.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (initial),
25°C (completion)
Prevents exothermic decomposition
Solvent Dichloromethane/
Toluene (anhydrous)
Minimizes hydrolysis
Reaction Time 4–6 hours >95% conversion
Catalyst None required

Side products include bis-acylated amines (<2%) and unreacted stearic acid chloride, removed via aqueous washes.

Catalytic Coupling Using Carbodiimide Derivatives

Alternative routes employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate stearic acid for amide bond formation.

Protocol for Mild Conditions

  • Activation : Stearic acid (1 equiv) and EDC (1.05 equiv) are stirred in THF at 0°C for 30 minutes.
  • Amine Addition : 3-(Dimethylamino)propylamine (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
  • Workup : The product is extracted with ethyl acetate, washed with 5% citric acid, and dried over MgSO₄.
  • Salt Formation : The free base is treated with 1.1 equiv HCl in ethanol, yielding the monohydrochloride.

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Yields 88–92% with <1% dimerization.

Industrial-Scale Production and Purification

Large-scale synthesis (≥100 kg batches) prioritizes cost efficiency and solvent recovery.

Continuous Flow Reactor Design

A 2023 patent describes a tubular reactor system that reduces reaction time from 6 hours to 45 minutes:

  • Feed Streams :
    • Stream A: Stearic acid chloride in toluene (20% w/w).
    • Stream B: 3-(Dimethylamino)propylamine in toluene (15% w/w).
  • Residence Time : 8–10 minutes at 50°C.
  • Output : 98% conversion, with in-line HCl scrubbing.

Crystallization and Drying

Step Conditions Purity Outcome
Solvent Removal Rotary evaporation,
40°C, 15 mmHg
Concentrates product
Recrystallization Ethanol/water (4:1),
cooled to −20°C
99.5% purity
Lyophilization −50°C, 0.1 mbar, 24h Residual solvent <0.1%

Industrial batches report consistent melting points of 208–215°C (decomposition).

Analytical Validation and Quality Control

Critical quality attributes are verified through:

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.92 (t, 2H, NCH₂), 2.28 (s, 6H, N(CH₃)₂), 1.25 (m, 32H, alkyl chain).
  • FT-IR : 1645 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N–H bend).

Chromatographic Purity Assessment

Method Column Retention Time Impurity Profile
HPLC-UV (220 nm) C18, 5 µm, 250 × 4.6 mm 12.3 min ≤0.3%
UPLC-MS HSS T3, 1.8 µm 8.7 min MW 368.6 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)stearamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides can react with the dimethylamino group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the stearamide.

    Reduction: Amine derivatives.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

Cosmetics

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is widely utilized in the cosmetic industry due to its surfactant and emulsifying properties. It is commonly found in:

  • Hair Care Products : Used in shampoos and conditioners to improve hair texture and manageability by providing conditioning effects.
  • Skin Care Formulations : Acts as an emulsifier in creams and lotions, enhancing the stability of formulations and improving skin feel.

Pharmaceuticals

In pharmaceutical applications, this compound serves as an excipient in drug formulations, particularly in topical preparations. Its emulsifying properties facilitate the delivery of active ingredients through the skin, enhancing bioavailability.

Biological Research

This compound is employed in biological studies to investigate:

  • Cell Membrane Interactions : Its surfactant properties allow researchers to study the effects on cell membranes and protein interactions.
  • Gene Delivery Systems : The compound can complex with nucleic acids (DNA/RNA), improving cellular uptake for gene therapy applications.

Study on Dermal Absorption

A study assessed the dermal absorption characteristics of this compound. Results indicated low irritation potential, suggesting suitability for use in cosmetic formulations aimed at sensitive skin types.

Antimicrobial Activity Research

Research demonstrated that compounds similar to N-(3-(Dimethylamino)propyl)stearamide exhibit antimicrobial properties. Studies indicated effectiveness against various bacterial strains, including multidrug-resistant organisms, highlighting its potential as a novel antimicrobial agent.

Summary of Findings

The applications of this compound are diverse and impactful across multiple sectors:

  • Cosmetics : Enhances product texture and stability.
  • Pharmaceuticals : Improves drug delivery systems.
  • Biological Research : Aids in understanding cell membrane dynamics and gene delivery mechanisms.

Mechanism of Action

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride exerts its effects primarily through its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. The dimethylamino group interacts with negatively charged surfaces, such as hair or skin, providing conditioning effects . The molecular targets include cell membranes and proteins, where the compound can alter the physical properties and interactions .

Comparison with Similar Compounds

Structural Analogues with Varying Counterions

N-[3-(Dimethylamino)propyl]stearamide monoacetate (CAS: 83607-13-0) shares the same stearamide backbone but substitutes the hydrochloride counterion with acetate. This alteration impacts solubility and pH-dependent behavior, making the acetate variant more suitable for applications requiring milder acidity .

Its hydrochloride salt form enhances stability for pesticidal applications, contrasting with the stearamide derivative’s surfactant role .

Compound Name CAS Counterion Functional Group Primary Use
N-(3-(Dimethylamino)propyl)stearamide monohydrochloride 25066-20-0 HCl Amide Surfactant/Emulsifier
N-[3-(Dimethylamino)propyl]stearamide monoacetate 83607-13-0 Acetate Amide Cosmetic formulations
Prothiocarb hydrochloride 19622-19-6 HCl Thiocarbamate Herbicide/Insecticide

Alkyl Chain Length Variants

N-[3-(Dimethylamino)propyl]palmitamide monoacetate (CAS: 280-508-9) features a 16-carbon palmitamide chain instead of stearamide’s 18 carbons. The shorter chain reduces hydrophobicity, lowering its melting point and altering micelle-forming capacity .

1-Hexanesulfonamide derivatives (e.g., CAS: 68259-15-4, 68957-61-9) incorporate sulfonamide groups with varying fluorinated alkyl chains. These exhibit superior thermal stability and water-repellency compared to non-fluorinated amides, albeit with environmental persistence concerns .

Property Stearamide (C18) Palmitamide (C16) Perfluorinated Hexanesulfonamide
Chain Length 18 carbons 16 carbons 6 carbons (fluorinated)
Melting Point Higher Moderate Very high
Hydrophobicity High Moderate Extreme
Environmental Impact Biodegradable Biodegradable Persistent (PFAS concerns)

Functional Group Modifications

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC HCl, CAS: 25952-53-8) replaces the amide with a carbodiimide group, rendering it reactive for peptide synthesis. Unlike the stearamide derivative, EDC HCl is hygroscopic and prone to hydrolysis .

Perfluorohexanamide derivatives (e.g., CAS: 154380-34-4) feature fluorinated acyl chains, enhancing chemical inertness and oil-repellency. These are preferred in coatings and firefighting foams, whereas non-fluorinated amides like the target compound are used in biocompatible formulations .

Key Research Findings

  • Solubility : Hydrochloride salts generally exhibit higher water solubility than acetates, facilitating use in aqueous formulations .
  • Fluorination Impact : Perfluorinated compounds demonstrate unparalleled stability but raise regulatory restrictions due to bioaccumulation risks .
  • Chain Length Effects : Longer alkyl chains (C18 vs. C16) enhance surfactant efficiency but reduce solubility in polar solvents .

Biological Activity

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride, also known by its CAS number 83607-13-0, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its properties, biological effects, and relevant research findings.

  • Molecular Formula : C23_{23}H49_{49}ClN2_2O
  • Molecular Weight : 405.101 g/mol
  • Boiling Point : 496.9ºC at 760 mmHg
  • Flash Point : 254.3ºC
  • LogP : 7.958 (indicating high lipophilicity)

This compound is believed to interact with biological membranes due to its amphiphilic nature, which could influence cell permeability and membrane fluidity. The dimethylamino group may facilitate interactions with cellular receptors or transport proteins, potentially affecting various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to N-(3-(Dimethylamino)propyl)stearamide exhibit antimicrobial activity. A study highlighted the effectiveness of fatty amides in inhibiting bacterial growth, suggesting that this compound may share similar properties due to its stearamide structure .

Cytotoxicity Studies

In vitro studies have shown that fatty amides can induce cytotoxic effects in various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to disrupt cellular membranes and induce apoptosis in tumor cells . Further investigation is needed to determine the specific cytotoxic mechanisms of this compound.

Case Studies

  • Study on Fish Toxicity : A toxicity assessment involving various chemicals indicated that compounds with structural similarities to N-(3-(Dimethylamino)propyl)stearamide could have significant aquatic toxicity. The study utilized LC50 values to evaluate the lethal concentration required to kill 50% of test subjects (fish), which may provide insights into the environmental impact of this compound .
  • Dermal Absorption and Skin Irritation Tests : In dermatological applications, fatty amides are often evaluated for their skin compatibility and irritation potential. Preliminary findings suggest that N-(3-(Dimethylamino)propyl)stearamide may exhibit low irritation potential, making it a candidate for cosmetic formulations .

Research Findings Summary Table

Study TypeFindingsReference
Antimicrobial ActivitySimilar compounds show effectiveness against bacteria; potential for N-(3-(Dimethylamino)propyl)stearamide
CytotoxicityInduces apoptosis in cancer cell lines; further studies required for specific mechanisms
Aquatic ToxicitySignificant toxicity observed in fish; LC50 values indicate environmental risks
Dermal AbsorptionLow irritation potential noted; suitable for cosmetic applications

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of N-(3-(dimethylamino)propyl)stearamide monohydrochloride?

  • Methodological Answer : Purity can be assessed via reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Structural confirmation requires 1H^1H-NMR (in D2 _2O or CDCl3 _3) to resolve peaks for the dimethylamino group (δ 2.2–2.4 ppm) and stearamide backbone (δ 1.2–1.4 ppm for methylene groups). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 368.64 (free base) and 405.09 (monohydrochloride) .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

  • Methodological Answer : The compound’s amphiphilic nature (due to the stearamide chain and dimethylamino group) confers pH-dependent solubility. In acidic conditions (pH < 5), the dimethylamino group is protonated, enhancing water solubility. Above pH 7, the neutral form aggregates, requiring surfactants (e.g., Tween-80) or organic co-solvents (e.g., ethanol ≤10% v/v) to maintain solubility. Solubility studies should include dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in controlling hydrochloride salt stoichiometry?

  • Methodological Answer : Optimize reaction conditions during hydrochlorination:

  • Use stoichiometric HCl (1:1 molar ratio) in anhydrous ethanol under nitrogen to prevent over-acidification.
  • Monitor reaction progress via pH titration (target pH 4–5).
  • Purify via recrystallization from ethanol/ethyl acetate (3:1 v/v) to isolate the monohydrochloride form. Validate stoichiometry using elemental analysis (Cl%: theoretical 9.1%) and ion chromatography .

Q. How do structural analogs (e.g., Behenamid propyl dimethylamine) inform structure-activity relationship (SAR) studies for surfactant applications?

  • Methodological Answer : Compare analogs by systematically varying alkyl chain length (C18 vs. C22) and polar head groups.

  • Assess critical micelle concentration (CMC) using tensiometry.
  • Evaluate membrane interaction via fluorescence anisotropy (e.g., DPH probes in lipid bilayers).
  • Data from Behenamid derivatives (CMC ~0.1 mM) suggest longer alkyl chains reduce CMC but increase cytotoxicity, necessitating balance in biomedical applications .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may arise from differences in cell membrane composition (e.g., lipid rafts in cancer vs. normal cells).

  • Standardize assays using serum-free media to avoid surfactant-protein interactions.
  • Combine MTT assays with live-cell imaging (e.g., propidium iodide exclusion) to distinguish cytostatic vs. cytotoxic effects.
  • Cross-validate with primary cell lines and 3D spheroid models to account for microenvironmental factors .

Data Contradiction Analysis

Q. Why do some studies report pH-independent stability while others note hydrolysis at alkaline pH?

  • Methodological Answer : Hydrolysis of the amide bond is pH-sensitive. At pH > 8, the compound undergoes base-catalyzed hydrolysis to stearic acid and 3-(dimethylamino)propylamine. Stability studies must specify buffer systems (e.g., carbonate vs. phosphate buffers alter ionic strength). Accelerated stability testing (40°C/75% RH) with LC-MS can quantify degradation products. Contradictions often stem from buffer composition or unaccounted temperature fluctuations .

Experimental Design Tables

Parameter Optimal Condition Validation Method
Synthesis Stoichiometry 1:1 HCl in ethanol, 25°C, N2 _2 atmosphereElemental analysis (Cl%)
CMC Determination 0.15 mM in PBS (pH 6.5)Tensiometry, pyrene fluorescence
Cytotoxicity Assay Serum-free RPMI, 48h exposureMTT + live/dead staining

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